![molecular formula C13H10ClN3S B14223353 2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole CAS No. 821782-39-2](/img/structure/B14223353.png)
2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring substituted with a 6-chloropyridin-3-ylmethylsulfanyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole typically involves the reaction of 6-chloropyridin-3-ylmethyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or tetrahydrofuran, with the addition of a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
化学反応の分析
Types of Reactions
2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Lansoprazole: A proton pump inhibitor with a similar benzimidazole structure.
Omeprazole: Another proton pump inhibitor with a benzimidazole core.
Mebendazole: An antiparasitic drug with a benzimidazole scaffold.
Uniqueness
2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole is unique due to the presence of the 6-chloropyridin-3-ylmethylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzimidazole derivatives and contributes to its specific applications and activities.
特性
CAS番号 |
821782-39-2 |
|---|---|
分子式 |
C13H10ClN3S |
分子量 |
275.76 g/mol |
IUPAC名 |
2-[(6-chloropyridin-3-yl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C13H10ClN3S/c14-12-6-5-9(7-15-12)8-18-13-16-10-3-1-2-4-11(10)17-13/h1-7H,8H2,(H,16,17) |
InChIキー |
DLNGYGLRECHBQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CN=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine](/img/structure/B14223276.png)
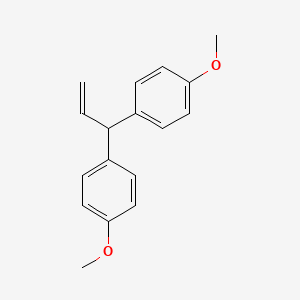
![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
![2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B14223296.png)
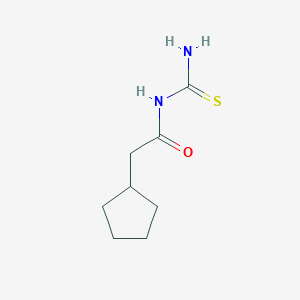
![4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid](/img/structure/B14223306.png)
![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)
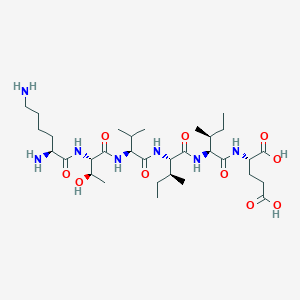
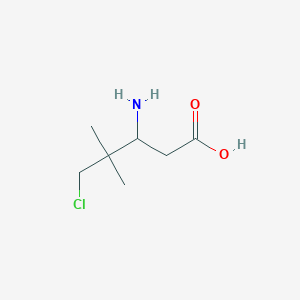
![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)
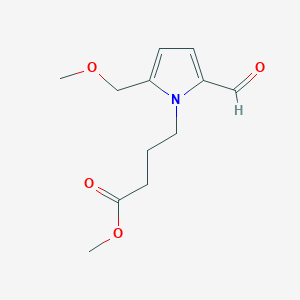
![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14223365.png)
